
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amines.
科学的研究の応用
作用機序
The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the amino and hydroxyl groups.
Ethyl carbamate: Similar ester linkage but with an ethyl group instead of a benzyl group.
Methyl carbamate: Similar ester linkage but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile compared to other carbamates, which typically have only one functional group .
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1 |
InChIキー |
LBGNGDPCMGYNDG-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


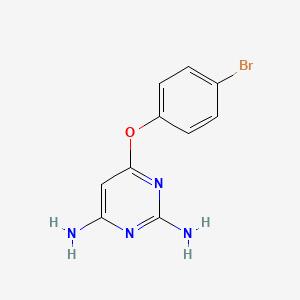

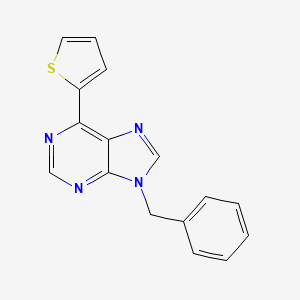
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
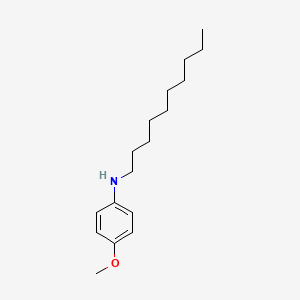
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
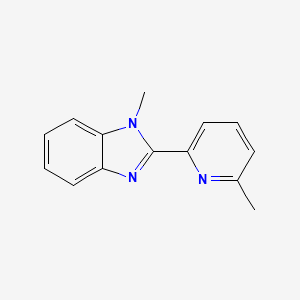
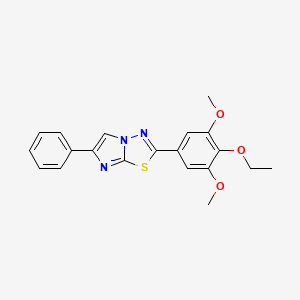
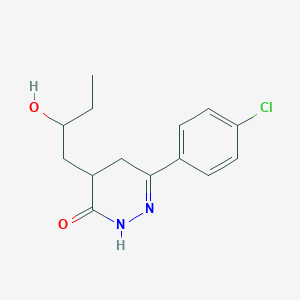
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
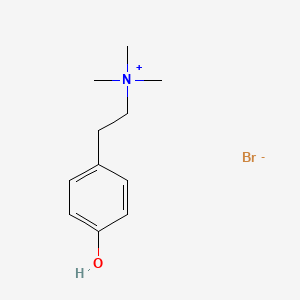

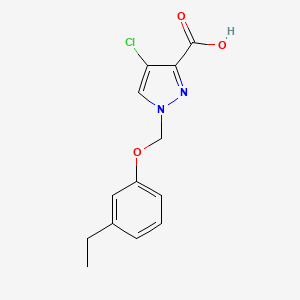
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
